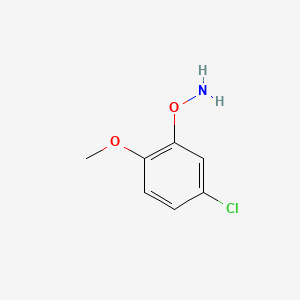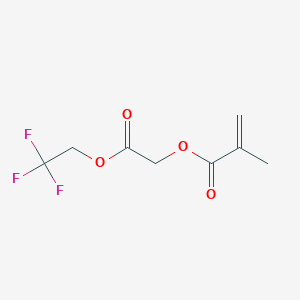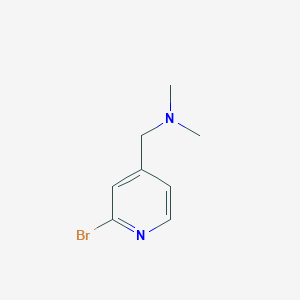
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine is an organic compound that features a bromopyridine moiety attached to a dimethylmethanamine group
Métodos De Preparación
The synthesis of 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine typically involves the reaction of 2-bromopyridine with N,N-dimethylmethanamine under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 2-bromopyridine is reacted with N,N-dimethylmethanamine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding pyridine derivative without the bromine substituent.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites in enzymes, inhibiting their activity or modulating their function . The dimethylmethanamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Bromopyridin-4-yl)-N,N-dimethylmethanamine include other bromopyridine derivatives and dimethylmethanamine-substituted compounds. For example:
2-Bromopyridine: Lacks the dimethylmethanamine group, making it less soluble and potentially less bioavailable.
N,N-Dimethylmethanamine: Lacks the bromopyridine moiety, reducing its potential for specific interactions with biological targets.
The uniqueness of this compound lies in its combination of the bromopyridine and dimethylmethanamine groups, which confer specific chemical and biological properties that are not present in the individual components.
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
1-(2-bromopyridin-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3 |
Clave InChI |
YUDQWFOELAIIDP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



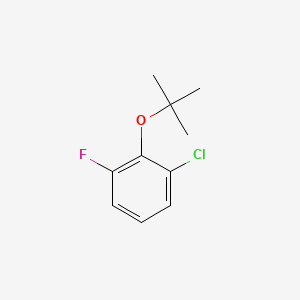
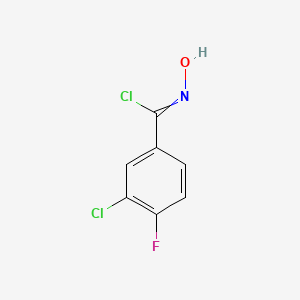
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)

![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
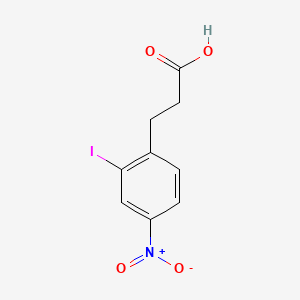
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
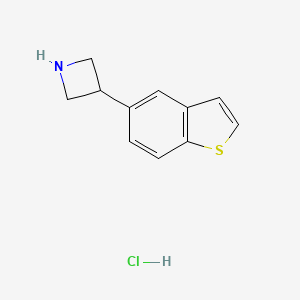
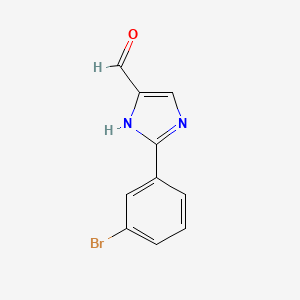
![2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)
![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)
